molecular formula C8H12O4 B12430149 (3aS,4S,7aS)-Hexahydro-3a,4-dihydroxy-6(2H)-benzofuranone; (-)-Cleroindicin D

(3aS,4S,7aS)-Hexahydro-3a,4-dihydroxy-6(2H)-benzofuranone; (-)-Cleroindicin D

Cat. No.: B12430149
M. Wt: 172.18 g/mol
InChI Key: DDRIMXADTYBMJR-KAVNDROISA-N
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Description

(3aR)-3a,4-dihydroxy-hexahydro-1-benzofuran-6-one is a chemical compound that belongs to the class of organic compounds known as benzofurans. Benzofurans are compounds containing a benzene ring fused to a furan ring. This particular compound is characterized by the presence of two hydroxyl groups and a hexahydro-1-benzofuran structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR)-3a,4-dihydroxy-hexahydro-1-benzofuran-6-one can be achieved through various synthetic routes. One common method involves the stereoselective reduction of a precursor compound, such as a benzofuran derivative, using a reducing agent like sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the product.

Industrial Production Methods

In an industrial setting, the production of (3aR)-3a,4-dihydroxy-hexahydro-1-benzofuran-6-one may involve large-scale reduction processes using catalytic hydrogenation. This method employs a metal catalyst, such as palladium on carbon, under high pressure and temperature conditions to achieve the desired reduction. The process is optimized for high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3aR)-3a,4-dihydroxy-hexahydro-1-benzofuran-6-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to form more saturated derivatives using reducing agents such as sodium borohydride.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens, using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Thionyl chloride in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of more saturated benzofuran derivatives.

    Substitution: Formation of halogenated benzofuran derivatives.

Scientific Research Applications

(3aR)-3a,4-dihydroxy-hexahydro-1-benzofuran-6-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (3aR)-3a,4-dihydroxy-hexahydro-1-benzofuran-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • (3aR,4S,6aS)-4-methoxy-tetrahydro-furo[3,4-b]furan-2-one
  • (3R,3aS,6aR)-hexahydro-furo[2,3-b]furan-3-ol

Uniqueness

(3aR)-3a,4-dihydroxy-hexahydro-1-benzofuran-6-one is unique due to its specific stereochemistry and the presence of two hydroxyl groups. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities compared to other similar compounds.

Properties

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

IUPAC Name

(3aR)-3a,4-dihydroxy-2,3,4,5,7,7a-hexahydro-1-benzofuran-6-one

InChI

InChI=1S/C8H12O4/c9-5-3-6(10)8(11)1-2-12-7(8)4-5/h6-7,10-11H,1-4H2/t6?,7?,8-/m1/s1

InChI Key

DDRIMXADTYBMJR-KAVNDROISA-N

Isomeric SMILES

C1COC2[C@@]1(C(CC(=O)C2)O)O

Canonical SMILES

C1COC2C1(C(CC(=O)C2)O)O

Origin of Product

United States

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